molecular formula C14H15ClN2OS B2940901 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 857041-63-5

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2940901
CAS No.: 857041-63-5
M. Wt: 294.8
InChI Key: YPRZUCAOWXLDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring, a chloromethyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually synthesized through a cyclization reaction involving a suitable thioamide and a halide.

  • Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

  • Coupling with the Dimethylphenyl Group: The final step involves the coupling of the chloromethylated thiazole with the dimethylphenyl group, typically using acetic anhydride as a reagent.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes. Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide

Uniqueness: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-4-5-13(10(2)6-9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRZUCAOWXLDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.